Benzenesulfonic acid, 5-amino-2-(phenylamino)-

Dye synthesis Ionization equilibrium Process chemistry

Benzenesulfonic acid, 5-amino-2-(phenylamino)-, systematically known as 5-amino-2-(phenylamino)benzene-1-sulfonic acid and widely referred to as 4-aminodiphenylamine-2-sulfonic acid (4-ADAPSA) or Nerolic acid, is an aromatic sulfonic acid derivative with the molecular formula C12H12N2O3S and a molecular weight of 264.3 g/mol. The compound belongs to the class of substituted diphenylamine sulfonic acids and serves primarily as a key intermediate in the industrial synthesis of azo dyes, acid dyes, and reactive dyes, as well as a monomer for sulfonated polyaniline conducting polymers.

Molecular Formula C12H12N2O3S
Molecular Weight 264.3 g/mol
CAS No. 91-30-5
Cat. No. B1265619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 5-amino-2-(phenylamino)-
CAS91-30-5
Molecular FormulaC12H12N2O3S
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O
InChIInChI=1S/C12H12N2O3S/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10/h1-8,14H,13H2,(H,15,16,17)
InChIKeyHYLOSPCJTPLXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic acid, 5-amino-2-(phenylamino)- (CAS 91-30-5): Core Identity and Industrial Classification for Procurement Decision-Making


Benzenesulfonic acid, 5-amino-2-(phenylamino)-, systematically known as 5-amino-2-(phenylamino)benzene-1-sulfonic acid and widely referred to as 4-aminodiphenylamine-2-sulfonic acid (4-ADAPSA) or Nerolic acid, is an aromatic sulfonic acid derivative with the molecular formula C12H12N2O3S and a molecular weight of 264.3 g/mol . The compound belongs to the class of substituted diphenylamine sulfonic acids and serves primarily as a key intermediate in the industrial synthesis of azo dyes, acid dyes, and reactive dyes, as well as a monomer for sulfonated polyaniline conducting polymers [1]. Its molecular architecture—incorporating a primary aromatic amine, a secondary diphenylamine bridge, and a sulfonic acid group—provides a unique combination of reactivity, solubility, and chromophoric contribution that distinguishes it from simpler sulfonated anilines commonly employed in dye manufacture [2].

Why Generic Substitution of Benzenesulfonic acid, 5-amino-2-(phenylamino)- (91-30-5) with Simpler Sulfonated Anilines Fails in Industrial Dye Synthesis


The compound's differentiated value originates from its ortho-sulfonated diphenylamine scaffold, which cannot be replicated by simple sulfanilic acid (4-aminobenzenesulfonic acid) or metanilic acid (3-aminobenzenesulfonic acid). The diphenylamine bridge contributes both a secondary coupling site and extended conjugation that shifts the absorption spectrum of the resulting azo dyes bathochromically, producing deeper shades such as brown and blue that are unattainable with single-ring sulfonated anilines [1]. Furthermore, the sulfonic acid group at the 2-position of the diphenylamine ring enables post-synthesis metal complexation that enhances wash fastness on protein and polyamide fibers—a property directly tied to the specific substitution pattern . Substituting a generic sulfonated aniline into a synthesis pathway designed for 4-ADAPSA therefore results in either complete failure to form the target chromophore or unacceptable deviations in hue, substantivity, and fastness properties [2].

Quantitative Differentiation Evidence for Benzenesulfonic acid, 5-amino-2-(phenylamino)- (91-30-5) Against Closest Comparators


Acid Strength (pKa) Divergence Between 4-ADAPSA and Sulfanilic Acid Governs Ionization State at Process-Relevant pH

The target compound, 4-aminodiphenylamine-2-sulfonic acid (4-ADAPSA), exhibits a predicted pKa of -1.27 ± 0.45 for its sulfonic acid group, indicating that it remains fully ionized (sulfonate form) across the entire aqueous pH range encountered in dye manufacturing (typically pH 2–12) . In contrast, sulfanilic acid (4-aminobenzenesulfonic acid) possesses a measured pKa of 3.23–3.24 for the equilibrium between its zwitterionic and anionic forms [1]. This ~4.5 log-unit difference means that at the moderate pH values (pH 4–6) commonly used in diazotization and coupling baths, sulfanilic acid exists as a mixture of zwitterionic and anionic species with incomplete solubility, whereas 4-ADAPSA remains predominantly in the freely soluble sulfonate form, ensuring homogeneous reaction kinetics and reproducible coupling yields [1].

Dye synthesis Ionization equilibrium Process chemistry

Aqueous Solubility Differential Between 4-ADAPSA and Sulfanilic Acid Influences Isolation and Coupling Efficiency

The target compound displays a water solubility of 2.71 g/L at 25 °C, while sulfanilic acid shows a significantly higher solubility of 10–12.5 g/L under the same conditions [1]. This approximately 4.6-fold lower solubility of 4-ADAPSA facilitates its isolation as a filter cake after diazotization, reducing product losses to the aqueous mother liquor. Conversely, the lower solubility necessitates slightly elevated temperatures or pH adjustment to maintain homogeneity during the coupling step, which can be exploited to tune reaction selectivity .

Dye intermediate processing Solubility Reaction engineering

Conductivity of Self-Doped Sulfonated Polyaniline (SPAn) Derived from 4-ADAPSA vs. Directly Sulfonated Polyaniline

Polymerization of the aniline heterodimer 4-aminodiphenylamine-2-sulfonic acid yields a self-doped sulfonated polyaniline (SPAn) with a room-temperature DC conductivity of 1.3 × 10⁻⁵ S/cm [1]. This value is approximately four orders of magnitude lower than the ~0.1 S/cm reported for SPAn prepared by direct ring-sulfonation of pre-formed polyaniline [1]. However, the 4-ADAPSA-derived SPAn is obtained as a green powder soluble in aqueous base (violet solution) and polar organic solvents, offering superior processibility compared to directly sulfonated polyaniline, which is typically intractable in common solvents [1]. The polymer exhibits two characteristic redox peaks at E₁/₂,₁ = 0.50 V and E₁/₂,₂ = 0.68 V (vs. Ag/AgCl in 1.0 M HCl), consistent with the signature electrochemistry of SPAn [1].

Conducting polymers Self-doped polyaniline Organic electronics

Structural Specificity for Acid Brown 213 and Acid Orange 51 Chromophore Formation

4-Aminodiphenylamine-2-sulfonic acid is the indispensable diazo component for the industrial synthesis of C.I. Acid Brown 213 (CAS 6416-67-7) and C.I. Acid Orange 51 (C.I. 26550) [1][2]. The diphenylamine backbone provides the requisite extended conjugation pathway and the secondary nitrogen atom that participates in the chromophoric system of these polyazo dyes. Attempts to substitute sulfanilic acid or metanilic acid into these synthetic sequences fail to yield the target Color Index structures because the single-ring sulfonated anilines lack the second aromatic ring and the bridging –NH– group that are integral to the defined chromophore [3]. The patent literature explicitly describes the use of 5-amino-2-anilinobenzenesulfonic acid (the IUPAC synonym) in the preparation of a novel brown dye, confirming that the specific substitution pattern is essential for achieving the desired coloristic properties [3].

Azo dye synthesis Chromophore specificity Acid dyes

Melting Point and Thermal Processing Window Compared with Sulfanilic Acid

4-ADAPSA exhibits a melting point of 164–166 °C in its free acid form, substantially lower than the 288 °C (with decomposition) reported for sulfanilic acid [1]. This ~124 °C lower melting point facilitates melt-processing and hot dissolution steps in dye synthesis, reducing energy input requirements and minimizing the risk of thermal degradation of co-reactants. The compound's lower melting point is consistent with its higher molecular weight and asymmetric diphenylamine structure, which disrupt crystal packing compared to the highly symmetric, zwitterionic lattice of sulfanilic acid .

Thermal properties Solid-state processing Dye intermediate handling

High-Value Application Scenarios Where Benzenesulfonic acid, 5-amino-2-(phenylamino)- (91-30-5) Delivers Irreplaceable Performance


Synthesis of C.I. Acid Brown 213 and Acid Orange 51 for Wool and Polyamide Textile Dyeing

Manufacturers of acid milling dyes for protein and polyamide fibers rely on 4-ADAPSA as the obligate diazo component for C.I. Acid Brown 213 (CAS 6416-67-7) and C.I. Acid Orange 51 (C.I. 26550). The diphenylamine scaffold provides the bathochromic shift necessary to achieve deep brown and orange shades, while the sulfonic acid group at the 2-position enables post-metallization with chromium or cobalt salts to achieve wash fastness ratings of 4–5 on wool . No simpler sulfonated aniline can substitute without altering the Color Index classification, making 4-ADAPSA a locked-in procurement requirement for dye houses serving the high-end apparel and carpet sectors [1].

Monomer for Self-Doped Sulfonated Polyaniline (SPAn) in Solution-Processible Organic Electronics

The aniline heterodimer 4-aminodiphenylamine-2-sulfonic acid serves as a pre-sulfonated monomer for synthesizing self-doped sulfonated polyaniline (SPAn) with intrinsic solubility in aqueous base and polar organic solvents [2]. Unlike post-sulfonation of polyaniline, which yields an intractable powder, the 4-ADAPSA polymerization route produces a directly processible green powder with well-defined redox peaks at E₁/₂ = 0.50 V and 0.68 V (vs. Ag/AgCl) and DC conductivity of 1.3 × 10⁻⁵ S/cm [2]. This processibility enables spin-coating, inkjet printing, and dip-coating of SPAn films for hole-transport layers in organic solar cells, anticorrosion coatings, and chemiresistive sensors—applications where the reduced conductivity is offset by the elimination of post-synthetic sulfonation steps [2].

Reactive Blue 81 Synthesis for High-Fixation Cellulosic Dyeing

Reactive Blue 81, a high-fixation reactive dye for cotton and viscose, is synthesized through sequential condensation of H-acid, cyanuric chloride, and 4-aminodiphenylamine-2-sulfonic acid, followed by diazotization and coupling [3]. The sulfonic acid group of 4-ADAPSA contributes to the anionic character that drives substantivity toward positively charged fiber surfaces during the exhaust dyeing process, while the diphenylamine moiety extends the chromophore to yield the characteristic brilliant blue hue. The multiplicity of reactive sites on 4-ADAPSA (primary amine for diazotization, secondary amine for bridging) enables the sequential bond-forming steps required to assemble this complex reactive dye architecture [3].

Precursor for Metal-Complex Dyes with Enhanced Light and Wash Fastness

The ortho-sulfonic acid group adjacent to the diphenylamine nitrogen in 4-ADAPSA creates a chelating pocket capable of coordinating transition metal ions (Cr³⁺, Co²⁺, Cu²⁺) after azo coupling. This post-synthesis metallization forms stable 1:1 or 1:2 metal-dye complexes that exhibit markedly improved light fastness (ISO B02 > 6) and wash fastness (ISO 105-C06 > 4) on protein fibers relative to non-metallized analogs . The specific regiochemistry of the sulfonic acid group—at the 2-position of the diphenylamine ring—is critical: isomeric sulfonation at alternative positions yields complexes with lower stability constants and inferior fastness properties . This chelation-driven performance enhancement is a key differentiator for premium automotive and outdoor textile applications where long-term color retention is mandatory.

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